- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43

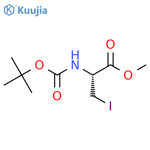

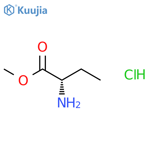

Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure](https://pt.kuujia.com/scimg/cas/93267-05-1x500.png)

93267-05-1 structure

Nome do Produto:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

N.o CAS:93267-05-1

MF:C10H19NO4

MW:217.26216340065

MDL:MFCD27578336

CID:5087941

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propriedades químicas e físicas

Nomes e Identificadores

-

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester

- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)

- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester

-

- MDL: MFCD27578336

- Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1

- Chave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N

- SMILES: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 6

- Complexidade: 232

- XLogP3: 1.2

- Superfície polar topológica: 64.599

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126267-1g |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-500mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-50mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 50mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-500mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 500mg |

$665 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1126267-250mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 250mg |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-5g |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 5g |

$4475 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |

Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |

93267-05-1 | 98% | 1g |

¥3633.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1126267-100mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 100mg |

$340 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1126267-100mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 100mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126267-250mg |

(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |

93267-05-1 | 95% | 250mg |

$455 | 2025-02-24 |

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C

1.2 Solvents: Diethyl ether ; 30 min, -60 °C

1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; 30 min, -60 °C

1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

Método de produção 2

Condições de reacção

Referência

- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), Helvetica Chimica Acta, 1995, 78(5), 1185-206

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referência

- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Método de produção 4

Condições de reacção

1.1 Reagents: Nickel Solvents: Ethanol

Referência

- Approaches toward the total syntheses of astins A, B, and C, Tetrahedron Letters, 1994, 35(14), 2121-4

Método de produção 5

Condições de reacção

Referência

- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referência

- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt

Referência

- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt

Referência

- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Método de produção 9

Condições de reacção

Referência

- Lithium diorganocuprate reactions with L-serine derivatives, Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- Di-tert-butyl dicarbonate

- Boc-L-2-aminobutanoic acid

- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

- L-2-Aminobutyric Acid Methyl Ester Hydrochloride

- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Literatura Relacionada

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate) Produtos relacionados

- 2060026-47-1(2-amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile)

- 2227663-94-5(rac-4-(1R,2R)-2-(aminomethyl)cyclopropyl-2,6-dimethoxyphenol)

- 2229246-11-9(1-(3-Cyano-4-fluorophenyl)-4,4-difluorocyclohexane-1-carboxylic acid)

- 65374-10-9(6-Azidohexanoic acid ethyl ester)

- 2227793-69-1((1R)-1-(2,6-dimethoxy-4-methylphenyl)-2,2,2-trifluoroethan-1-ol)

- 2138043-14-6(tert-butyl 4-(iodomethyl)-4-(pentan-3-yloxy)piperidine-1-carboxylate)

- 1780757-42-7(2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ol)

- 134589-59-6(3-Chloro-1H-pyrazole-4-carboxylic acid)

- 2172572-68-6(5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidopentanoic acid)

- 2137062-87-2((6r,9r)-9-amino-N-(propan-2-yl)-1-oxa-4-azaspiro5.5undecane-4-carboxamide)

Fornecedores recomendados

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel